molecular formula C16H11Cl2N3O3S B2659256 methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439112-23-9

methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B2659256
CAS No.: 439112-23-9
M. Wt: 396.24
InChI Key: ZBNKISNTNVXMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique combination of a triazole ring, a thiophene ring, and a dichlorobenzoyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be derived from 2,4-dichlorobenzoyl chloride and sodium azide.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted triazole or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is investigated for its potential as an antimicrobial or anticancer agent. The dichlorobenzoyl and triazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.

Medicine

In medicine, this compound’s derivatives are explored for their pharmacological properties. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to new therapeutic agents.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate involves interactions with various molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to biological targets. The thiophene ring adds to the compound’s stability and lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
  • **Methyl 3-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate stands out due to the specific positioning of the dichlorobenzoyl group and the methyl group on the triazole ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNKISNTNVXMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.